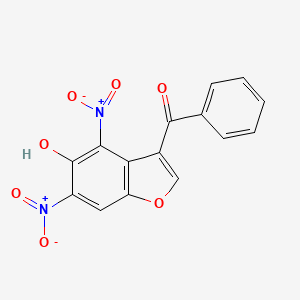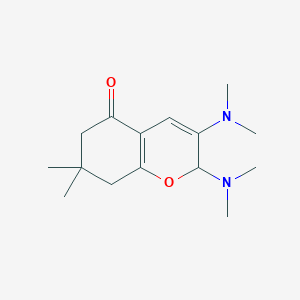![molecular formula C18H18N4O2S B3745215 N-(4-ethoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3745215.png)
N-(4-ethoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
Vue d'ensemble
Description
“N-(4-ethoxyphenyl)-N’-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea” is a chemical compound that belongs to the class of organic compounds known as phenylthiadiazoles. These are aromatic heterocyclic compounds containing a thiadiazole ring substituted by a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenylthiadiazole and urea functional groups, as well as the ethoxy and methyl substituents .Chemical Reactions Analysis
As a urea derivative, this compound might be expected to undergo reactions typical of ureas, such as hydrolysis. The thiadiazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could result in hydrogen bonding, affecting its solubility and reactivity .Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is complex and multifaceted, involving various molecular targets and pathways. In medicine, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways, such as PI3K/Akt, MAPK/ERK, and JAK/STAT. In agriculture, this compound has been found to inhibit the activity of various enzymes involved in the biosynthesis of fatty acids and amino acids, leading to the disruption of cellular metabolism and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the target organism and the dose used. In medicine, this compound has been found to reduce the proliferation and migration of cancer cells, as well as to improve glucose tolerance and insulin sensitivity in diabetic animals. In agriculture, this compound has been shown to cause growth inhibition, chlorosis, and necrosis in various pests and weeds, leading to reduced crop damage and increased yield.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has several advantages and limitations for lab experiments. One advantage is its broad-spectrum activity against various organisms, making it a versatile tool for studying various biological processes. Another advantage is its relatively low toxicity and high solubility, making it easy to handle and administer. One limitation is its limited stability and shelf life, requiring proper storage and handling. Another limitation is its potential for off-target effects and toxicity, requiring careful dose optimization and toxicity testing.
Orientations Futures
There are several future directions for N-(4-ethoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea research, including the development of more efficient synthesis methods, the optimization of its biological activity and selectivity, and the exploration of its potential applications in various fields. In medicine, future research could focus on the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity, as well as the identification of novel molecular targets and pathways. In agriculture, future research could focus on the optimization of this compound formulations and delivery methods, as well as the investigation of its potential for resistance management and integrated pest management strategies. In material science, future research could focus on the synthesis of novel functional materials based on this compound, such as sensors, catalysts, and electronic devices.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been found to exhibit significant antitumor, antidiabetic, and antifungal activities. In agriculture, this compound has been shown to have potent herbicidal and insecticidal activities against various pests and weeds. In material science, this compound has been utilized as a building block for the synthesis of various functional materials, such as luminescent and conducting polymers.
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-3-24-15-10-8-14(9-11-15)19-17(23)20-18-22-21-16(25-18)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTMDCKAZBNTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-fluorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole](/img/structure/B3745142.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B3745149.png)

![5-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-2-methoxy-N-methylbenzamide](/img/structure/B3745159.png)
![N-(4-ethoxyphenyl)-N'-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3745173.png)
![2-(4-fluorophenyl)-5,7-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B3745184.png)
![1-(4-fluorobenzyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3745185.png)
![3-{4-benzyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3745193.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B3745195.png)
![2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B3745200.png)

